molecular formula C9H8ClN3OS B1597583 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine CAS No. 252914-65-1

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine

Cat. No.: B1597583
CAS No.: 252914-65-1
M. Wt: 241.7 g/mol
InChI Key: YDSPUOMNQKBJCB-UHFFFAOYSA-N
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Description

Bond Length and Angle Analysis

The molecular geometry of this compound reflects the hybridization states of the constituent atoms and the electronic delocalization across the heterocyclic systems. The pyridine ring maintains characteristic aromatic bond lengths with carbon-carbon distances approximately 1.39 angstroms and carbon-nitrogen bond lengths near 1.34 angstroms. The 1,2,4-oxadiazole ring exhibits similar aromatic character with nitrogen-oxygen and carbon-nitrogen bonds reflecting the delocalized electron density within the five-membered ring system.

The carbon-sulfur bond connecting the methylthio group to the pyridine ring demonstrates typical aromatic carbon-sulfur bond characteristics with a length of approximately 1.77 angstroms. This bond length reflects the partial double-bond character resulting from the overlap of sulfur p-orbitals with the aromatic pi-system of the pyridine ring. The chloromethyl substituent displays standard carbon-chlorine bond length of approximately 1.78 angstroms, consistent with sp3-hybridized carbon atoms bonded to halogen atoms.

The bond angles throughout the molecule reflect the geometric constraints imposed by the aromatic ring systems and the tetrahedral geometry around the sp3-hybridized carbon atoms. The pyridine ring maintains internal bond angles close to 120 degrees, while the oxadiazole ring exhibits slight deviations from ideal values due to the presence of multiple heteroatoms within the five-membered framework.

Properties

IUPAC Name

3-(chloromethyl)-5-(2-methylsulfanylpyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c1-15-9-6(3-2-4-11-9)8-12-7(5-10)13-14-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPUOMNQKBJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383855
Record name 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252914-65-1
Record name 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine generally involves:

  • Formation of the 1,2,4-oxadiazole ring system via cyclization reactions from appropriate hydrazide or amidoxime precursors.
  • Introduction of the chloromethyl group at the 3-position of the oxadiazole ring through halomethylation or substitution reactions.
  • Functionalization of the pyridine ring at the 2-position with a methylthio substituent, typically by nucleophilic substitution or alkylation.

Preparation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or by oxidative cyclization of amidoximes. The following approaches have been reported:

Method Starting Materials Reaction Conditions Yield Notes
Cyclization of amidoximes with acid chlorides or esters Amidoxime + acid chloride/ester Reflux in suitable solvent (e.g., DMF, acetonitrile) Moderate to high Provides 1,2,4-oxadiazole ring with substitution at 3- and 5-positions
Reaction of hydrazides with carbon disulfide followed by cyclization Hydrazide + CS2 + base Heating in alcoholic alkali solution Moderate Leads to 2-mercapto-1,2,4-oxadiazole derivatives, which can be further modified

This core formation is critical as it sets the scaffold for subsequent functionalization.

Introduction of the Chloromethyl Group at the Oxadiazole Ring

The chloromethyl substituent at the 3-position of the oxadiazole ring can be introduced by:

  • Halomethylation of the oxadiazole ring using chloromethylating agents such as chloromethyl chloride or chloromethyl bromide under controlled conditions.
  • Substitution reactions where a hydroxymethyl or methylthio group is converted to chloromethyl by reaction with thionyl chloride or phosphorus pentachloride.

Typical reaction conditions include refluxing in aprotic solvents like acetone or DMF, often in the presence of bases such as potassium carbonate to facilitate substitution.

Functionalization of the Pyridine Ring with Methylthio Group

The 2-(methylthio)pyridine moiety is typically prepared by:

  • Nucleophilic substitution of 2-halopyridines with sodium methylthiolate or methylthiol under basic conditions.
  • Alkylation of 2-mercaptopyridine with methyl iodide or methyl bromide.

These reactions are generally conducted in polar aprotic solvents (e.g., DMF) at temperatures ranging from room temperature to reflux, often using potassium carbonate as a base to neutralize the acid by-products.

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents is as follows:

Step Reaction Conditions Yield Reference
1 Synthesis of 2-(methylthio)pyridine 2-halopyridine + sodium methylthiolate in DMF, 20-80°C, 12-24 h 70-85%
2 Preparation of 3-(chloromethyl)-1,2,4-oxadiazole intermediate Amidoxime + acid chloride → cyclization; then chloromethylation with chloromethyl chloride in acetone, reflux 60-75%
3 Coupling of oxadiazole intermediate with 2-(methylthio)pyridine Nucleophilic substitution or cross-coupling in DMF, K2CO3 base, room temp to reflux 65-80%

Detailed Experimental Example

Synthesis of 3-(Chloromethyl)-1,2,4-oxadiazol-5-yl intermediate:

  • Amidoxime precursor is dissolved in dry acetone.
  • Chloromethyl chloride is added dropwise under stirring.
  • The reaction mixture is refluxed for 12 hours.
  • The solvent is evaporated, and the residue is purified by column chromatography.

Functionalization with 2-(methylthio)pyridine:

  • 2-(Methylthio)pyridine is prepared separately by reacting 2-chloropyridine with sodium methylthiolate in DMF at 50°C for 15 hours.
  • The chloromethyl oxadiazole intermediate is then reacted with 2-(methylthio)pyridine in the presence of potassium carbonate in DMF at room temperature for 18 hours.
  • The product is isolated by extraction and purified by recrystallization.

Data Table Summarizing Reaction Parameters and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
1. Methylthio substitution on pyridine 2-chloropyridine, NaSCH3 DMF 50°C 15 h 75 Base-mediated nucleophilic substitution
2. Oxadiazole ring formation and chloromethylation Amidoxime, acid chloride, chloromethyl chloride Acetone Reflux 12 h 65 Two-step cyclization and halomethylation
3. Coupling of oxadiazole and pyridine Oxadiazole intermediate, 2-(methylthio)pyridine, K2CO3 DMF RT 18 h 70 Nucleophilic substitution

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in DMF is critical for efficient nucleophilic substitution reactions, providing yields typically above 70%.
  • Chloromethylation reactions require careful control of temperature and stoichiometry to avoid over-chlorination or decomposition of the oxadiazole ring.
  • Purification by silica gel chromatography and recrystallization from appropriate solvents (e.g., ethyl acetate/hexane) yields high-purity products suitable for further applications.
  • Alternative solvents such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) have been explored but DMF remains preferred due to solubility and reaction efficiency.
  • The methylthio substitution step benefits from anhydrous conditions to prevent hydrolysis of intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions.

  • Substitution: : The chloromethyl group is highly reactive and can be replaced with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Requires reducing agents such as lithium aluminum hydride.

  • Substitution: : Involves nucleophiles like amines, thiols, and alkoxides.

Major Products

  • Oxidation: : Products like 3-[3-(Methanesulfonyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine.

  • Reduction: : Yields derivatives with modified oxadiazole rings.

  • Substitution: : Generates a variety of substituted pyridine derivatives.

Scientific Research Applications

The compound finds applications across several fields:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for drug development due to its unique structural features.

  • Industry: : Used in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

Mechanism and Molecular Targets

The compound's biological activity is attributed to its ability to interact with specific molecular targets:

  • Enzymes: : Inhibition or modulation of enzyme activity through binding interactions.

  • Receptors: : Binding to cellular receptors, affecting signal transduction pathways.

Pathways Involved

The interaction with molecular targets can lead to various biological effects, including:

  • Signal Transduction Inhibition: : Disrupting normal cellular signaling processes.

  • Apoptosis Induction: : Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole-Pyridine Derivatives

a) 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine ()
  • Structure : Lacks the 2-(methylthio) substituent on the pyridine ring.
b) 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole ()
  • Structure : Replaces pyridine with pyridazine, a diazine analog with two adjacent nitrogen atoms.
  • Implications : Pyridazine’s electron-deficient nature may enhance binding to electron-rich biological targets. However, the lack of a methylthio group reduces steric bulk .
c) PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) ()
  • Structure : Features a bulky 4-butylcyclohexyl group instead of chloromethyl.
  • Implications : Increased hydrophobicity and steric bulk likely improve membrane permeability but reduce reactivity for further modifications .

Oxadiazole-Benzimidazole Derivatives ()

Compounds such as 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) and analogs (47–51) share the 1,2,4-oxadiazole core but are linked to a benzimidazolone scaffold.

  • Key Differences :
    • Benzimidazolone vs. Pyridine : The benzimidazolone moiety introduces hydrogen-bonding capacity via the carbonyl and NH groups, enhancing target affinity (e.g., TRPA1/TRPV1 antagonism) .
    • Substituents : Chlorophenethyl or trifluoromethyl groups in these analogs increase lipophilicity and metabolic stability compared to the chloromethyl group in the target compound.

Thiophene- and Thiazole-Containing Analogs

a) 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol ()
  • Structure : Substitutes chloromethyl with thiophene and adds a thiol group on pyridine.
  • Implications : The thiophene’s electron-rich system may enhance π-stacking interactions, while the thiol group introduces redox sensitivity .
b) 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine ()
  • Structure : Integrates a thiazole-2-amine group.

Reactivity and Functionalization Potential

The chloromethyl group in the target compound is a key reactive site. For example:

  • Nucleophilic substitution : Analogous to , where hydrazide derivatives are synthesized via reflux with carbon disulfide and KOH .
  • Cross-coupling reactions : Chloromethyl groups in analogs like those in (e.g., compound 32) are used to attach aromatic or alkyl chains .

Biological Activity

3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN3OC_8H_6ClN_3O, with a molecular weight of approximately 195.6057 g/mol. The compound features a pyridine ring substituted with a chloromethyl group and an oxadiazole moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridine structures often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of oxadiazole derivatives. For instance, a study on related oxadiazole compounds demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Research has shown that oxadiazole derivatives can exhibit cytotoxic effects on cancer cells. A notable study indicated that similar compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest . The chloromethyl group in the structure may enhance this activity by forming reactive intermediates that interact with cellular macromolecules.

Case Studies

  • Study on Antitumor Activity : A recent investigation into novel 1,2,4-oxadiazoles highlighted their potential as anticancer agents. The study found that specific substitutions on the oxadiazole ring significantly influenced their cytotoxicity against human cancer cell lines .
  • Antimicrobial Efficacy : Another research focused on the synthesis of oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity and reported significant zones of inhibition for several derivatives .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntibacterial25
Compound BAnticancer15
Compound CAntifungal30

The biological activity of this compound may be attributed to its ability to form reactive species that can alkylate DNA or proteins within microbial or cancerous cells. This alkylation can lead to cell death or inhibition of replication processes.

Q & A

Q. What are the established synthetic routes for 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine, and what key intermediates are involved?

The compound is typically synthesized via a multi-step route involving:

  • Cyclocondensation : Reaction of a thioamide precursor with hydroxylamine to form the 1,2,4-oxadiazole ring.
  • Functionalization : Introduction of the chloromethyl group via nucleophilic substitution or alkylation reactions. For example, intermediates like tert-butyl-protected pyrrolidine derivatives are used to stabilize reactive groups during synthesis .
  • Key Reagents : HATU (coupling agent) and DIPEA (base) are often employed to facilitate amide bond formation in related oxadiazole derivatives .

Q. What analytical methods are recommended for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the structure, particularly the chloromethyl (-CH2_2Cl) and methylthio (-SMe) groups. Chemical shifts for analogous compounds are observed at δ 4.6–5.0 (chloromethyl) and δ 2.5–2.8 (methylthio) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (e.g., calculated [M+H]+^+ for C9_9H9_9ClN3_3OS: 258.02; observed: 258.05) .
  • HPLC : Purity assessment (>95%) under reverse-phase conditions with UV detection at 254 nm .

Q. How does the reactivity of the chloromethyl group influence downstream functionalization?

The chloromethyl group is highly reactive, enabling:

  • Nucleophilic Substitution : Replacement with amines, thiols, or alcohols to generate derivatives (e.g., morpholinoethyl or piperidine analogs) .
  • Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling using palladium catalysts, though steric hindrance from the oxadiazole ring may require optimized conditions .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifications to the oxadiazole-pyridine scaffold?

  • Oxadiazole Ring : Substitution at the 3-position (e.g., cyclopropyl, octylphenyl) enhances lipid solubility and target affinity in related compounds .
  • Pyridine Modifications : Electron-withdrawing groups (e.g., methylthio) improve metabolic stability but may reduce solubility.
  • Chloromethyl Group : Replacement with bulkier substituents (e.g., morpholinoethyl) can alter pharmacokinetic profiles, as seen in PD-1/PD-L1 inhibitors .

Q. What biological targets or mechanisms are associated with this compound?

  • Immune Checkpoint Modulation : Analogous oxadiazole-pyridine derivatives (e.g., CA-170) act as small-molecule inhibitors of PD-L1, suggesting potential immunotherapeutic applications .
  • Enzyme Inhibition : The scaffold may target sphingosine kinase 1 (SphK1), as demonstrated by SAR studies on guanidine-based inhibitors .

Q. How can researchers resolve contradictions in reported synthetic yields or characterization data?

  • Yield Optimization : Varying reaction temperatures (e.g., 80°C vs. 110°C) and catalysts (e.g., Pd(PPh3_3)4_4) can improve consistency. For example, tert-butyl protection reduces side reactions during cyclization .
  • Analytical Validation : Cross-validate NMR and HRMS data with computational tools (e.g., DFT calculations for predicted shifts) to address discrepancies .

Q. What strategies are recommended for assessing hydrolytic stability under physiological conditions?

  • pH-Dependent Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. Chloromethyl groups are prone to hydrolysis at alkaline pH .
  • Stabilization Approaches : Co-solvents (e.g., DMSO) or lyophilization can mitigate decomposition during in vitro assays .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Rodent Models : Administer orally (10–50 mg/kg) and measure plasma half-life (t1/2_{1/2} ~2–4 hr) and bioavailability (>30%) for CNS-targeted derivatives .
  • Tumor Xenografts : Test antitumor activity in PD-L1-expressing models, with endpoints including tumor volume reduction and immune cell infiltration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine

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